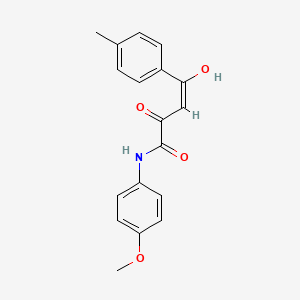
1-(2-fluorobenzoyl)-N-(3-methylbutyl)-4-piperidinecarboxamide
描述
1-(2-fluorobenzoyl)-N-(3-methylbutyl)-4-piperidinecarboxamide, also known as FUBPB22, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It is a highly potent agonist of the cannabinoid receptors CB1 and CB2, and its chemical structure is similar to that of the well-known synthetic cannabinoid JWH-018. FUBPB22 has gained attention in the scientific community due to its potential use in research and development of new drugs.
作用机制
1-(2-fluorobenzoyl)-N-(3-methylbutyl)-4-piperidinecarboxamide acts as an agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. When 1-(2-fluorobenzoyl)-N-(3-methylbutyl)-4-piperidinecarboxamide binds to these receptors, it activates a signaling cascade that leads to the modulation of various cellular processes. The exact mechanism of action of 1-(2-fluorobenzoyl)-N-(3-methylbutyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the activation of intracellular signaling pathways such as the MAPK/ERK pathway.
Biochemical and Physiological Effects:
1-(2-fluorobenzoyl)-N-(3-methylbutyl)-4-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to induce analgesia, reduce inflammation, and modulate appetite and food intake. 1-(2-fluorobenzoyl)-N-(3-methylbutyl)-4-piperidinecarboxamide has also been shown to have anxiolytic and antidepressant effects, and it has been investigated as a potential treatment for anxiety and mood disorders.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-fluorobenzoyl)-N-(3-methylbutyl)-4-piperidinecarboxamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of synthetic cannabinoids on these receptors with a high degree of specificity. However, one of the limitations of using 1-(2-fluorobenzoyl)-N-(3-methylbutyl)-4-piperidinecarboxamide is its potential for toxicity and adverse effects. Careful dosage and administration protocols must be followed to ensure that the compound is used safely and effectively in lab experiments.
未来方向
There are several potential future directions for research involving 1-(2-fluorobenzoyl)-N-(3-methylbutyl)-4-piperidinecarboxamide. One area of interest is the development of new drugs that target the endocannabinoid system for the treatment of various medical conditions. 1-(2-fluorobenzoyl)-N-(3-methylbutyl)-4-piperidinecarboxamide may serve as a useful tool in the development of these drugs by providing insights into the mechanisms of action of synthetic cannabinoids. Additionally, further research is needed to fully understand the long-term effects of 1-(2-fluorobenzoyl)-N-(3-methylbutyl)-4-piperidinecarboxamide on the body and to develop safe and effective dosage protocols for its use in lab experiments.
科学研究应用
1-(2-fluorobenzoyl)-N-(3-methylbutyl)-4-piperidinecarboxamide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. Studies have shown that 1-(2-fluorobenzoyl)-N-(3-methylbutyl)-4-piperidinecarboxamide is a highly potent agonist of the CB1 and CB2 receptors, and it has been used to investigate the role of these receptors in various physiological processes such as pain perception, appetite regulation, and mood modulation.
属性
IUPAC Name |
1-(2-fluorobenzoyl)-N-(3-methylbutyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2/c1-13(2)7-10-20-17(22)14-8-11-21(12-9-14)18(23)15-5-3-4-6-16(15)19/h3-6,13-14H,7-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMADFYLMVPLLJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-fluorophenyl)carbonyl]-N-(3-methylbutyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(3-chlorobenzyl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4851836.png)
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4851843.png)
![2-[(4-sec-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4851851.png)
![2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B4851863.png)
![N,N-dibenzyl-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4851867.png)
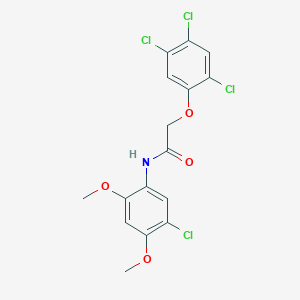
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4851882.png)
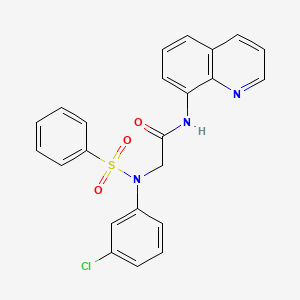
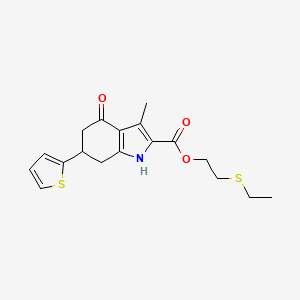

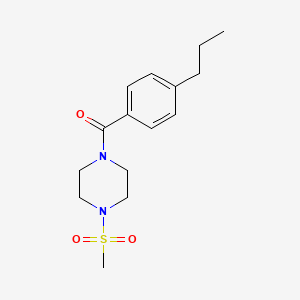
![N~2~-(4-ethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4851923.png)

